molecular formula C22H23NO4 B12069095 (9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate

(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate

Cat. No.: B12069095
M. Wt: 365.4 g/mol
InChI Key: WFNVUAZCCGBCGJ-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a fluorenyl group, an isobutyl side chain, and an oxazolidine ring, making it a valuable molecule in synthetic chemistry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group. This is followed by the formation of the oxazolidine ring and the introduction of the isobutyl side chain. Common reagents used in these reactions include fluorenylmethanol, isobutylamine, and various carboxylating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The fluorenyl and oxazolidine groups can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with varying properties and applications.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The fluorenyl group can engage in π-π stacking interactions, while the oxazolidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxylate
  • (9H-Fluoren-9-yl)methyl 4-isobutyl-5-oxooxazolidine-3-carboxamide
  • This compound ethyl ester

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the fluorenyl group enhances its stability and potential for π-π interactions, while the oxazolidine ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-(2-methylpropyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14(2)11-20-21(24)27-13-23(20)22(25)26-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNVUAZCCGBCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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